molecular formula C19H23NO3 B1676221 Mavoglurant CAS No. 543906-09-8

Mavoglurant

Katalognummer: B1676221
CAS-Nummer: 543906-09-8
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mavoglurant, auch bekannt unter seinem Entwicklungscode AFQ-056, ist ein experimenteller Medikamentenkandidat, der hauptsächlich für die Behandlung des Fragilen-X-Syndroms und anderer neurologischer Erkrankungen entwickelt wurde. Es wirkt als Antagonist des metabotropen Glutamatrezeptors 5 (mGluR5), der eine entscheidende Rolle bei der Modulation der synaptischen Plastizität und der neuronalen Erregbarkeit spielt .

Wissenschaftliche Forschungsanwendungen

Fragile X Syndrome

Mavoglurant's most notable application has been in fragile X syndrome. Clinical trials aimed to evaluate its impact on behavioral symptoms associated with this condition.

  • Phase II Trials : Two pivotal phase IIb/III trials were conducted to assess the efficacy of this compound in adults and adolescents with fragile X syndrome. These studies involved over 300 participants but failed to meet primary endpoints regarding behavioral improvement compared to placebo .
  • Long-term Safety Studies : Open-label extension studies indicated that this compound was well tolerated over extended periods, with gradual behavioral improvements noted in some participants . However, these improvements were not statistically significant when compared to placebo groups.
Study TypePopulationDurationPrimary EndpointOutcome
Phase IIb/IIIAdults (n=175), Adolescents (n=139)12 weeksBehavioral symptoms (ABC-C(FX))No significant improvement
Open-label ExtensionAdolescents (n=119), Adults (n=148)Up to 34 monthsLong-term safety and efficacyWell tolerated; gradual improvements noted

Cocaine Use Disorder

This compound has also been investigated for its potential use in treating cocaine use disorder. A study indicated that it could help reduce cocaine use frequency among individuals with this disorder . However, further research is needed to establish its efficacy conclusively.

Case Study: Visual Attention in Fragile X Syndrome

A study focused on the effects of this compound on visual attention and pupil reactivity in patients with fragile X syndrome revealed some positive outcomes:

  • Patients demonstrated increased attention to the eye region when viewing human faces after treatment with this compound compared to baseline measures and placebo . This suggests potential benefits in social cognition, although broader behavioral improvements were not confirmed in larger trials.

Wirkmechanismus

Target of Action

Mavoglurant, also known by its developmental code name AFQ-056, is an experimental drug candidate primarily designed to target the metabotropic glutamate receptor 5 (mGluR 5) . This receptor plays a crucial role in the central nervous system, particularly in the modulation of synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as an antagonist of the mGluR 5 . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream signaling pathways that are normally triggered by the receptor’s activation .

Biochemical Pathways

The mGluR 5 is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain. By blocking mGluR 5, this compound can modulate the glutamatergic signaling, potentially leading to a reduction in symptoms of disorders like Fragile X syndrome .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This model aims to predict the impact of drug-drug interaction and age on its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the glutamatergic system. By blocking mGluR 5, this compound can potentially alter the excitatory neurotransmission in the brain, which may lead to improvements in symptoms of certain neurological disorders . For instance, in patients with Fragile X syndrome, this compound has been shown to improve eye gaze behavior and alter sympathetically-driven reactivity to faces .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs (which can lead to drug-drug interactions), the patient’s age, and the specific characteristics of the disorder being treated . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mavoglurant umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise ein Indolderivat, das eine Reihe von Reaktionen wie Alkylierung, Hydroxylierung und Veresterung durchläuft, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Basen wie Natriumhydrid und organischen Lösungsmitteln wie Dimethylformamid (DMF), um die Reaktionen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mavoglurant durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Mavoglurant

This compound ist einzigartig in seiner hohen Selektivität für mGluR5 und seinen potenziellen therapeutischen Anwendungen beim Fragilen-X-Syndrom und anderen neurologischen Erkrankungen. Im Gegensatz zu einigen anderen mGluR5-Antagonisten hat this compound in präklinischen Studien und frühen klinischen Studien vielversprechende Ergebnisse gezeigt, obwohl seine Entwicklung in späteren Stadien auf Herausforderungen stieß .

Biologische Aktivität

Mavoglurant (AFQ056) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been investigated for its potential therapeutic effects in various neurological conditions, particularly in Parkinson's disease and Fragile X syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and implications for future research.

Pharmacological Properties

This compound exhibits a non-competitive antagonistic action on mGluR5, which plays a crucial role in modulating synaptic transmission and plasticity. The compound was developed through chemical derivatization of a lead compound identified during high-throughput screening (HTS) campaigns.

Key Findings:

  • IC50 Value : In vitro studies demonstrated that this compound has an IC50 of 30 nM for human mGluR5, indicating high potency .
  • Selectivity : It shows selectivity over other mGluR subtypes and a broad panel of central nervous system (CNS) receptors, transporters, and enzymes .
  • Pharmacokinetics : this compound has an improved pharmacokinetic profile compared to other mGluR5 antagonists like MPEP, showing enhanced efficacy in preclinical models .

Clinical Applications

This compound has been primarily studied in the context of Parkinson's disease and Fragile X syndrome. Its clinical efficacy has been evaluated through various randomized controlled trials (RCTs).

Parkinson's Disease

In the context of Parkinson's disease, this compound has been investigated for its ability to reduce L-dopa-induced dyskinesia. A meta-analysis of multiple RCTs revealed:

  • Efficacy : The pooled mean difference in the modified Abnormal Involuntary Movement Scale (mAIMS) favored the this compound group over placebo with a mean difference of -2.53 points (95% CI [-4.23 to -0.82]) .
  • Adverse Events : Common adverse events included dizziness, dyskinesia, and fatigue, with varying incidences across different dosage groups .

Fragile X Syndrome

This compound's efficacy in treating Fragile X syndrome has been less promising:

  • Clinical Trials : Two pivotal phase IIb trials showed no significant behavioral benefits compared to placebo despite initial positive preclinical results . These trials involved adolescents and adults with Fragile X syndrome.
  • Long-term Safety : Open-label extension studies indicated that this compound was well tolerated over extended periods but failed to demonstrate significant efficacy improvements compared to placebo groups .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

StudyConditionDosage (mg)DurationPatientsEfficacy OutcomeAdverse Events
Stocchi 2013Parkinson's Disease20, 50, 100, 150, 20013 weeks22-44 per groupSignificant improvement in mAIMSDizziness, Dyskinesia
Trenkwalder 2016Parkinson's Disease100, 150, 20012 weeks36-78 per groupPooled mean difference favored this compoundFatigue
Berry-Kravis et al. 2018Fragile X Syndrome100 bidUp to 34 months119 adolescents; 148 adultsNo significant behavioral improvement vs placeboWell tolerated

Eigenschaften

IUPAC Name

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202777
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543906-09-8
Record name Mavoglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543906-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mavoglurant
Reactant of Route 2
Reactant of Route 2
Mavoglurant
Reactant of Route 3
Reactant of Route 3
Mavoglurant
Reactant of Route 4
Reactant of Route 4
Mavoglurant
Reactant of Route 5
Reactant of Route 5
Mavoglurant
Reactant of Route 6
Reactant of Route 6
Mavoglurant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.